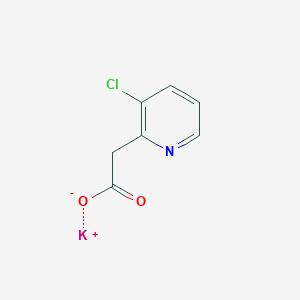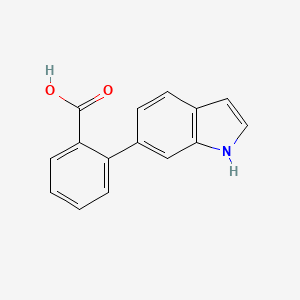![molecular formula C7H11F2NO B13665786 (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoro-1-azabicyclo[320]heptan-5-YL)methanol is a bicyclic compound featuring a nitrogen atom and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-azabicyclo[32One common approach is the enantioselective construction of the bicyclic core, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dichloro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dibromo-1-azabicyclo[3.2.0]heptan-5-YL)methanol
Uniqueness
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The bicyclic structure also provides rigidity, making it a valuable scaffold in drug design and synthesis .
Propiedades
Fórmula molecular |
C7H11F2NO |
|---|---|
Peso molecular |
163.16 g/mol |
Nombre IUPAC |
(3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-6(5-11)1-2-10(6)4-7/h11H,1-5H2 |
Clave InChI |
DLAQFWSPWLUYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C1(CC(C2)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
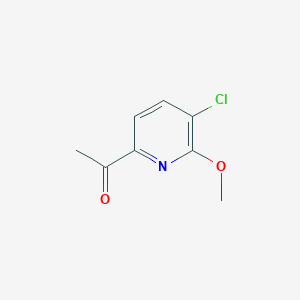
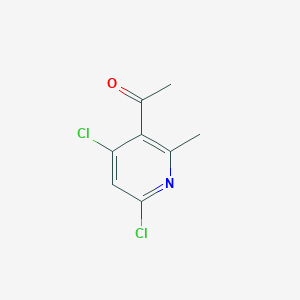
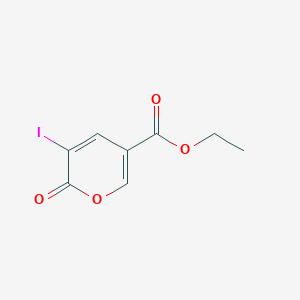
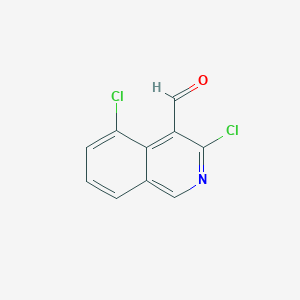
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
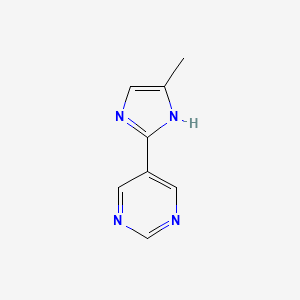
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
